Diethyl (1,1-difluoro-3-nitro-2-phenylpropyl)phosphonate
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Overview
Description
Diethyl (1,1-difluoro-3-nitro-2-phenylpropyl)phosphonate is a fluorinated organophosphorus compound It is characterized by the presence of a difluoromethyl group, a nitro group, and a phenyl group attached to a phosphonate ester
Preparation Methods
The synthesis of diethyl (1,1-difluoro-3-nitro-2-phenylpropyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable difluoromethylated nitroalkene. The reaction conditions often require the use of a base, such as sodium hydride, to deprotonate the diethyl phosphite, facilitating its nucleophilic attack on the nitroalkene. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Diethyl (1,1-difluoro-3-nitro-2-phenylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The phosphonate ester can be hydrolyzed to the corresponding phosphonic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl (1,1-difluoro-3-nitro-2-phenylpropyl)phosphonate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.
Chemical Biology: It can be employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Mechanism of Action
The mechanism by which diethyl (1,1-difluoro-3-nitro-2-phenylpropyl)phosphonate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Diethyl (1,1-difluoro-3-nitro-2-phenylpropyl)phosphonate can be compared with other fluorinated organophosphorus compounds, such as diethyl (1,1-difluoro-2-hydroxy-2-phenylpropyl)phosphonate and this compound. These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Diethyl (1,1-difluoro-2-hydroxy-2-phenylpropyl)phosphonate:
This compound: The presence of the nitro group in this compound makes it more reactive in certain chemical reactions, such as reductions and substitutions.
Properties
IUPAC Name |
[(2S)-1-diethoxyphosphoryl-1,1-difluoro-3-nitropropan-2-yl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2NO5P/c1-3-20-22(19,21-4-2)13(14,15)12(10-16(17)18)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSKCNCLDNITJE-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C[N+](=O)[O-])C1=CC=CC=C1)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C([C@H](C[N+](=O)[O-])C1=CC=CC=C1)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2NO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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